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Compound of Interest

Compound Name: SHP099

Cat. No.: B560175

This technical support center provides researchers, scientists, and drug development
professionals with essential information for managing toxicities associated with the SHP2
inhibitor, SHP099, in preclinical animal models.

Frequently Asked Questions (FAQS)

Q1: What is SHP099 and how does it work?

Al: SHP099 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It functions
through an allosteric mechanism, meaning it binds to a site on the SHP2 protein distinct from
the active site.[1][3] This binding stabilizes SHP2 in a closed, auto-inhibited conformation,
effectively locking the enzyme in an inactive state.[1][4] SHP2 is a key signaling protein that
regulates cell survival and proliferation, primarily through the RAS-ERK (MAPK) pathway.[1] By
inhibiting SHP2, SHP099 suppresses this signaling cascade, which is often hyperactivated in
cancers driven by receptor tyrosine kinases (RTKs).[1]

Q2: What are the most common toxicities observed with SHP099 in animal models?

A2: Preclinical studies have reported that SHP099 is generally well-tolerated at effective doses,
with several studies noting no significant loss of body weight or other overt signs of toxicity.[4]
[5] However, potential toxicities can be dose-dependent. One study noted some toxicity in mice
at a dose of 150 mg/kg, but not at 100 mg/kg.[6] For the broader class of SHP2 inhibitors,
potential on-target toxicities may include edema and decreased left ventricular ejection fraction,
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although these were noted in a clinical trial for a different SHP2 inhibitor (TNO155) and were
mostly mild and reversible.[7][8] Researchers should be aware that combining SHP099 with
other targeted therapies could potentially increase adverse effects.[9][10]

Q3: Are there any off-target effects of SHP099 | should be aware of?

A3: Recent research has identified that SHP099 and other allosteric SHP2 inhibitors can have
an off-target, SHP2-independent effect on autophagy.[11] At concentrations of 10 uM or higher,
SHP099 can inhibit autophagic flux, which may confound the interpretation of its on-target,
SHP2-dependent antitumor activities.[11] This off-target effect contributes to the compound's
overall antitumor activity and should be considered during experimental design and data
analysis.[11]

Q4: How does SHP099's toxicity profile compare to traditional chemotherapy?

A4: In a study using a colon cancer xenograft model, SHP099 treatment did not cause
significant body weight differences compared to the vehicle control. In contrast, the traditional
chemotherapy agent 5-Fluorouracil (5-Fu) led to a remarkable reduction in the body weight of
the mice, indicating more potent systemic side effects for 5-Fu.[4] This suggests SHP099 may
have a more favorable safety profile than some conventional chemotherapeutics.

Troubleshooting Guide
Issue 1: Significant Body Weight Loss (>15%) in Treated Animals

e Possible Cause: The administered dose may be too high for the specific animal strain, age,
or health status. While many studies report no weight loss, individual animal responses can
vary.[4][5] A dose of 150 mg/kg has been associated with some toxicity.[6]

e Troubleshooting Steps:
o Confirm Dosing: Double-check dose calculations, formulation, and administration volume.

o Reduce Dose: Lower the dose by 25-50% for the next cohort of animals. The effective
non-toxic dose range for SHP099 is often at or below 100 mg/kg.[6]
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o Monitor Closely: Increase the frequency of animal monitoring (e.g., twice daily) for clinical
signs of distress.

o Supportive Care: Provide nutritional supplements or hydration as recommended by
institutional veterinarians.

o Stagger Dosing: If using a daily dosing schedule, consider an intermittent schedule to
allow for animal recovery, which has been a successful strategy for other SHP2 inhibitors.

[7]
Issue 2: Unexpected or Inconsistent Anti-Tumor Efficacy

o Possible Cause 1: Off-Target Effects: The observed anti-tumor effect might be partially due to
SHP2-independent autophagy inhibition, especially at plasma concentrations exceeding 10
UM (which can result from oral doses of 75-100 mg/kg).[11]

o Troubleshooting Steps:

o Dose-Response Study: Perform a dose-response study to differentiate between on-target
(SHP2 inhibition) and potential off-target (autophagy inhibition) effects.

o Pharmacodynamic Markers: Measure downstream targets of both SHP2 (e.g., p-ERK) and
autophagy (e.g., LC3-Il/I ratio) in tumor tissue to correlate with efficacy.[11]

e Possible Cause 2: Immune System Involvement: The anti-tumor activity of SHP099 can be
dependent on a functional immune system. In immunodeficient mice (nude mice), SHP099
showed minimal effect on CT-26 tumors, whereas it significantly decreased tumor burden in
immunocompetent mice.[4]

e Troubleshooting Steps:

o Select Appropriate Model: Ensure the animal model (syngeneic vs. xenograft) is
appropriate for the scientific question. If studying immunomodulatory effects, a syngeneic
model with an intact immune system is required.

o Immune Cell Analysis: Analyze the tumor microenvironment for changes in immune cell
populations, such as an increase in CD8+ T-cells, following treatment.[4]
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Quantitative Data Summary

Table 1: In Vitro IC50 and EC50 Values for SHP099

Parameter Value Cell Line /| Context Reference
IC50 (SHP2 .

- 0.071 pyM Enzymatic Assay [1]
Inhibition)

EC50 (Autophagy

o 10.6 uM Cell-Based Assay [11]
Inhibition)

| EC50 (Cell Growth Inhibition) | ~23 uM | Cell Proliferation Assay |[[11] |

Table 2: In Vivo Dosing and Observations
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. Observed
Dose Animal Model Schedule Reference
Effects
Imiquimod- .
] Ameliorated
induced . ]
10 mg/kg L Not specified skin [12]
psoriasis ) )
inflammation.
mouse model
LPS-induced Intraperitoneal Protected
15 mg/kg acute lung injury (12h & 30min against lung [13]
mouse model prior to LPS) injury.
Efficacious anti-
tumor effects;
Mouse tumor ) plasma
75-100 mg/kg Oral, Daily ] [1][11]
xenograft models concentrations
can exceed 10
UM.
Reduced tumor
B16F10 growth without
100 mg/kg melanoma Not specified causing body [5]
mouse model weight loss or
other toxicity.
No significant
Neuroblastoma N weight loss or
100 mg/kg Not specified ) [6]
xenograft model associated
toxicities.

| 150 mg/kg | Neuroblastoma xenograft model | Not specified | Showed some toxicity. |[6] |

Experimental Protocols

Protocol 1: General Rodent Toxicity Monitoring

This protocol outlines a basic framework for monitoring toxicity in mice or rats receiving

SHP099. It should be adapted to specific experimental needs and institutional guidelines.

© 2025 BenchChem. All rights reserved.

5/12

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8899919/
https://www.researchgate.net/publication/368219646_Inhibition_of_SHP2_by_the_Small_Molecule_Drug_SHP099_Prevents_Lipopolysaccharide-Induced_Acute_Lung_Injury_in_Mice
https://pubmed.ncbi.nlm.nih.gov/27362227/
https://www.jci.org/articles/view/177142
https://pmc.ncbi.nlm.nih.gov/articles/PMC8261520/
https://utoronto.scholaris.ca/server/api/core/bitstreams/fd771792-981e-4fa3-9a06-760933d23b34/content
https://utoronto.scholaris.ca/server/api/core/bitstreams/fd771792-981e-4fa3-9a06-760933d23b34/content
https://www.benchchem.com/product/b560175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Animal Acclimation: Acclimate animals to the facility for at least one week before the study
begins.[14]

Group Assignment: Randomize animals into treatment and control groups, stratified by body
weight to ensure similar group means.[14] A typical study includes a vehicle control group
and at least three dose levels.[15] For short-term studies, use at least 10 rodents per sex per
group.[15]

Baseline Measurements: Before the first dose, record the body weight and perform a
detailed clinical observation for each animal.

SHP099 Administration: Prepare SHP099 in an appropriate vehicle and administer via the
planned route (e.g., oral gavage).

Daily Monitoring:

o Clinical Observations: Check animals at least once daily for any signs of toxicity, including
changes in posture, activity, breathing, and skin/fur appearance.[14]

o Body Weight: Record body weight daily for the first week and at least twice weekly
thereafter. A weight loss exceeding 15-20% of baseline is a common endpoint.

Weekly Monitoring:

o Food/Water Consumption: Measure food and water intake per cage to detect significant
changes.

Endpoint Blood Collection:

o At the end of the study, collect blood samples for biochemical assessments of organ
function (e.qg., liver enzymes like ALT/AST, kidney function indicators like BUN/creatinine).
[16]

Necropsy and Histopathology:

o Perform a full gross necropsy on all animals.

o Collect key organs (liver, kidneys, spleen, heart, lungs, etc.). Record organ weights.
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o Preserve tissues in formalin for histopathological examination to detect any structural
changes or damage.[15][16] Examine all tissues from the control and high-dose groups
first. If treatment-related effects are found, examine those specific tissues from the lower

dose groups.[15]

Visualizations
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Caption: SHP2's role in the RAS/ERK pathway and the inhibitory action of SHP099.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b560175?utm_src=pdf-body-img
https://www.benchchem.com/product/b560175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Start:
Animal Acclimation
& Baseline Data

Administer SHP099
(or Vehicle)

;

Daily Monitoring:
- Clinical Signs
- Body Weight

Adverse Event
(e.g., >15% Weight Loss)?

Weekly Monitoring:
- Food/Water Intake

Troubleshooting:
- Reduce Dose
- Supportive Care

Scheduled Endpoint
Reached?

Euthanasia &
Necropsy

Sample Analysis:
- Histopathology
- Blood Chemistry

Click to download full resolution via product page

Caption: Experimental workflow for in vivo toxicity assessment of SHP099.
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Caption: Decision tree for troubleshooting SHP099-related toxicity in animal models.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b560175?utm_src=pdf-body-img
https://www.benchchem.com/product/b560175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Managing SHP099-Related
Toxicity in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560175#managing-shp099-related-toxicity-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b560175#managing-shp099-related-toxicity-in-animal-models
https://www.benchchem.com/product/b560175#managing-shp099-related-toxicity-in-animal-models
https://www.benchchem.com/product/b560175#managing-shp099-related-toxicity-in-animal-models
https://www.benchchem.com/product/b560175#managing-shp099-related-toxicity-in-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560175?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

